Cas no 892756-85-3 (7-(azepan-1-yl)-3-(3-chlorobenzenesulfonyl)-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one)

7-(Azepan-1-yl)-3-(3-chlorobenzenesulfonyl)-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one is a structurally complex heterocyclic compound featuring a quinolin-4-one core functionalized with an azepane ring, a 3-chlorobenzenesulfonyl group, and a fluorine substituent. This molecule exhibits potential as an intermediate or active pharmaceutical ingredient (API) due to its unique combination of pharmacophores, which may confer selective binding or inhibitory properties. The presence of the sulfonyl and fluoro groups enhances its electronic and steric characteristics, potentially improving metabolic stability and target affinity. Its well-defined synthetic route allows for precise modifications, making it valuable for medicinal chemistry research and drug development applications. The compound's purity and stability are critical for reproducible experimental outcomes.
7-(azepan-1-yl)-3-(3-chlorobenzenesulfonyl)-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one structure
892756-85-3 structure
Product Name:7-(azepan-1-yl)-3-(3-chlorobenzenesulfonyl)-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one
CAS No:892756-85-3
MF:C22H22ClFN2O3S
MW:448.938086986542
CID:5422268
PubChem ID:16020607
Update Time:2025-06-11

7-(azepan-1-yl)-3-(3-chlorobenzenesulfonyl)-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one Chemical and Physical Properties

Names and Identifiers

    • NCGC00123569-01
    • E599-0693
    • HMS1867E10
    • 7-azepan-1-yl-3-[(3-chlorophenyl)sulfonyl]-6-fluoro-1-methylquinolin-4(1H)-one
    • 892756-85-3
    • AKOS001924372
    • 7-(azepan-1-yl)-3-((3-chlorophenyl)sulfonyl)-6-fluoro-1-methylquinolin-4(1H)-one
    • 7-(azepan-1-yl)-3-(3-chlorophenyl)sulfonyl-6-fluoro-1-methylquinolin-4-one
    • CHEMBL1713342
    • 7-(azepan-1-yl)-3-(3-chlorobenzenesulfonyl)-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one
    • F3411-0472
    • 3-[(3-Chlorophenyl)sulfonyl]-6-fluoro-7-(hexahydro-1H-azepin-1-yl)-1-methyl-4(1H)-quinolinone
    • Inchi: 1S/C22H22ClFN2O3S/c1-25-14-21(30(28,29)16-8-6-7-15(23)11-16)22(27)17-12-18(24)20(13-19(17)25)26-9-4-2-3-5-10-26/h6-8,11-14H,2-5,9-10H2,1H3
    • InChI Key: MUAUBRJROZAXPE-UHFFFAOYSA-N
    • SMILES: N1(C)C2=C(C=C(F)C(N3CCCCCC3)=C2)C(=O)C(S(C2=CC=CC(Cl)=C2)(=O)=O)=C1

Computed Properties

  • Exact Mass: 448.1023696g/mol
  • Monoisotopic Mass: 448.1023696g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 30
  • Rotatable Bond Count: 3
  • Complexity: 776
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.8
  • Topological Polar Surface Area: 66.1Ų

Experimental Properties

  • Density: 1.366±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 662.4±55.0 °C(Predicted)
  • pka: 1.09±0.20(Predicted)

7-(azepan-1-yl)-3-(3-chlorobenzenesulfonyl)-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one Pricemore >>

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Additional information on 7-(azepan-1-yl)-3-(3-chlorobenzenesulfonyl)-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one

Introduction to 7-(azepan-1-yl)-3-(3-chlorobenzenesulfonyl)-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one (CAS No. 892756-85-3)

7-(azepan-1-yl)-3-(3-chlorobenzenesulfonyl)-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one is a highly sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This molecule, identified by its Chemical Abstracts Service (CAS) number 892756-85-3, represents a pinnacle of structural complexity and functional diversity, making it a subject of intense research interest. The compound’s unique structural framework, featuring a fused heterocyclic system with multiple substituents, positions it as a promising candidate for the development of novel therapeutic agents.

The molecular structure of 7-(azepan-1-yl)-3-(3-chlorobenzenesulfonyl)-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one comprises several key pharmacophoric elements that contribute to its biological activity. The presence of an azepan-1-yl moiety introduces a rigid, cyclic amine group that can interact with biological targets in a manner conducive to drug-receptor binding. This moiety is particularly valued for its ability to enhance metabolic stability and reduce unwanted side effects, a critical consideration in modern drug design.

Furthermore, the 3-(3-chlorobenzenesulfonyl) substituent adds another layer of functionality to the molecule. The chlorobenzene sulfonamide group is known for its ability to modulate enzyme activity and receptor interactions, making it a versatile tool in medicinal chemistry. Its incorporation into the molecular scaffold suggests potential applications in targeting enzymes involved in inflammatory pathways, neurodegenerative diseases, and other complex biological processes.

The 6-fluoro and 1-methyl groups are additional key features that contribute to the compound’s pharmacological profile. The fluorine atom is frequently employed in drug design due to its ability to improve binding affinity and metabolic stability. Meanwhile, the methyl group can enhance lipophilicity, facilitating better membrane penetration and cellular uptake. These modifications collectively enhance the compound’s potential as a lead molecule for therapeutic intervention.

In recent years, there has been growing interest in quinoline derivatives as scaffolds for drug discovery. Quinolines are known for their broad spectrum of biological activities, including antimicrobial, antimalarial, anticancer, and anti-inflammatory properties. The addition of nitrogen-containing heterocycles like azepane further expands the pharmacological potential of quinoline-based compounds. This combination has led to the exploration of 7-(azepan-1-yl)-3-(3-chlorobenzenesulfonyl)-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one as a candidate for treating various diseases.

One of the most compelling aspects of this compound is its potential application in addressing unmet medical needs. Current research indicates that quinoline derivatives can interact with multiple biological targets simultaneously, offering the possibility of multitarget drugs that could be more effective than single-target agents. The structural features of 7-(azepan-1-yl)-3-(3-chlorobenzenesulfonyl)-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one align well with this concept, making it an attractive candidate for further investigation.

The synthesis of 7-(azepan-1-yl)-3-(3-chlorobenzenesulfonyl)-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one presents both challenges and opportunities for synthetic chemists. The complex nature of the molecule requires precise control over reaction conditions to ensure high yield and purity. Advances in synthetic methodologies have made it possible to construct such intricate structures more efficiently than ever before. These advancements have enabled researchers to explore new synthetic routes that could lead to scalable production processes for this promising compound.

Evaluation of 7-(azepan-1-yl)-3-(3-chlorobenzenesulfonyl)-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one has been conducted through various biochemical assays aimed at identifying its interaction with biological targets. Preliminary studies suggest that this compound exhibits significant inhibitory activity against certain enzymes and receptors implicated in human diseases. For instance, it has shown promise in inhibiting enzymes involved in inflammation and pain pathways, which could make it valuable for treating chronic inflammatory conditions.

The fluorine atom’s presence has been particularly noteworthy in these studies due to its influence on metabolic stability and binding affinity. Fluorinated quinolines have been reported to exhibit enhanced bioavailability and prolonged half-life upon administration compared to their non-fluorinated counterparts. This characteristic makes 7-(azepan-1-y l)-3-(3-chlorobenzenesulfonyl)-6-fluoro - 1 -methyl - 1 , 4 -dihydroquinolin - 4 -one an intriguing candidate for further development into a clinical candidate.

Additionally, the sulfonamide group has been observed to contribute significantly to the compound’s pharmacological activity by modulating receptor interactions at both molecular and cellular levels. Sulfonamides are well-known for their ability to interact with biological targets through hydrogen bonding networks, which can enhance binding affinity and selectivity. This property is particularly valuable when designing drugs intended for precise therapeutic action.

The azepane ring also plays a crucial role in determining the overall pharmacokinetic profile of this compound. Azepane derivatives are known for their favorable pharmacokinetic properties due to their rigid structure and reduced susceptibility to metabolic degradation by cytochrome P450 enzymes. This characteristic could make 7-(azepan - 1 - y l) - 3 - ( 3 - chlorobenzenesulfony l) - 6 - fluoro - 1 - methyl - 1 , 4 - dihydroquinolin - 4 - one more suitable for long-term therapeutic use compared to other quinoline-based compounds.

In conclusion,7-(azepan - 1 - y l) - 3 -( 3 chloroben zen es ulfo n y l ) - 6 fl uoro - 1 m ethy l - 1 , 4 dihydroquino lin - 4 one(CAS No . 892756 -- 85 -- 3) represents a significant advancement in pharmaceutical chemistry . Its unique structural features , combined with preliminary evidence of biological activity , position it as a promising candidate for further development into novel therapeutic agents . Continued research into this compound holds great promise for addressing various human diseases through innovative drug design strategies . p > article > response >

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